molecular formula C10H20O3 B8362448 6,6-Ethylenedioxy-2-methylheptanol

6,6-Ethylenedioxy-2-methylheptanol

Cat. No.: B8362448
M. Wt: 188.26 g/mol
InChI Key: KTOZOIWMZNVSDN-UHFFFAOYSA-N
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Description

6,6-Ethylenedioxy-2-methylheptanol is a branched heptanol derivative featuring an ethylenedioxy group (a cyclic ketal or acetal structure) at the 6-position and a methyl substituent at the 2-position. The ethylenedioxy group likely enhances polarity and stability under neutral conditions but renders it susceptible to hydrolysis in acidic environments .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pentan-1-ol

InChI

InChI=1S/C10H20O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h9,11H,3-8H2,1-2H3

InChI Key

KTOZOIWMZNVSDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1(OCCO1)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 6,6-Ethylenedioxy-2-methylheptanol with structurally related alcohols from the evidence:

Compound CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound Not provided Likely C₉H₁₈O₃ 6,6-ethylenedioxy, 2-methyl ~174 (estimated)
2-Heptanol 543-49-7 C₇H₁₆O Linear alcohol, hydroxyl at C2 116.20
2-Ethyl-1-heptanol 817-60-7 C₉H₂₀O Ethyl branch at C2, hydroxyl at C1 144.26
5,6-Dimethylheptan-1-ol 60564-78-5 C₉H₂₀O Methyl branches at C5 and C6 144.26

Key Observations :

Physicochemical Properties

Boiling Points and Solubility
  • Branched Heptanols (e.g., 2-Ethyl-1-heptanol): Higher boiling points (~200–220°C) due to increased molecular weight and branching, but similar water solubility trends .
  • This compound: Estimated boiling point >200°C due to its cyclic ketal structure and higher molecular weight. Enhanced solubility in polar solvents (e.g., ethanol, acetone) is expected compared to linear analogs .
Stability

Q & A

Q. What synthetic methodologies are recommended for 6,6-Ethylenedioxy-2-methylheptanol, and how can reaction yields be optimized?

Methodological Answer:

  • Core Synthesis : Use etherification and hydroxylation strategies. For example, react 2-methylheptanol derivatives with ethylene oxide or diethyl oxalate under controlled acidic or basic conditions to introduce the ethylenedioxy group .
  • Yield Optimization :
    • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
    • Temperature Control : Maintain temperatures between 40–60°C to avoid side reactions (e.g., over-oxidation) .
  • Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or fractional distillation for high-purity isolation .

Q. How can researchers address missing physicochemical data (e.g., log Pow, decomposition temperature) for this compound?

Methodological Answer:

  • Experimental Determination :
    • log Pow : Use shake-flask method with octanol/water partitioning, followed by HPLC analysis .
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Computational Prediction : Apply software like EPI Suite or SPARC for log Pow estimation, though experimental validation is critical due to structural complexity .

Advanced Research Questions

Q. How do reaction mechanisms differ when oxidizing this compound compared to simpler secondary alcohols?

Methodological Answer:

  • Oxidation Pathways :
    • Primary Oxidants : Chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) in anhydrous solvents (e.g., dichloromethane) yield ketones, but steric hindrance from the ethylenedioxy group may slow kinetics .
    • Byproduct Mitigation : Monitor reaction progress via TLC or GC-MS to detect over-oxidation products (e.g., carboxylic acids) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in the ketone product .

Q. What strategies resolve contradictions in reported toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?

Methodological Answer:

  • Data Reconciliation :
    • Source Evaluation : Cross-reference EPA HPV Challenge Program data and IARC classifications, prioritizing studies with in vivo models and dose-response analyses .
    • Confounding Factors : Assess impurities (e.g., residual ethylene oxide) in synthesized batches via LC-MS, as these may skew toxicity results .
  • Experimental Replication : Conduct Ames tests or micronucleus assays to validate genotoxicity claims .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Stress Testing :
    • Hydrolytic Stability : Expose the compound to pH 3–10 buffers at 40°C for 30 days; analyze degradation via NMR .
    • Oxidative Stability : Use H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative stress .
  • Data Interpretation : Compare degradation products with synthetic standards to identify instability pathways .

Q. What analytical techniques are most effective for characterizing this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Spectroscopic Profiling :
    • NMR : Assign ¹H/¹³C signals (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.6–4.0 ppm for ethylenedioxy protons) .
    • FT-IR : Identify hydroxyl (∼3400 cm⁻¹) and ether (∼1100 cm⁻¹) stretches .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties with biological activity .

Contradiction Analysis in Published Data

Q. How can conflicting reports about this compound’s reactivity with thionyl chloride (SOCl₂) be addressed?

Methodological Answer:

  • Variable Analysis :
    • Moisture Content : Anhydrous conditions (e.g., molecular sieves) are critical; trace water may hydrolyze SOCl₂, reducing substitution efficiency .
    • Steric Effects : The ethylenedioxy group may hinder nucleophilic attack; use bulky bases (e.g., DIPEA) to improve reactivity .
  • Reproducibility Protocol : Standardize reagent purity (≥99%), solvent dryness, and reaction monitoring (e.g., in situ IR) .

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